molecular formula C12H7ClF2O2 B14058150 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride

Cat. No.: B14058150
M. Wt: 256.63 g/mol
InChI Key: WZWICVXGVNFWLP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with a difluoromethoxy group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride typically involves the introduction of a difluoromethoxy group to a naphthalene derivative, followed by the introduction of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Introduction of Difluoromethoxy Group: This step involves the reaction of a naphthalene derivative with a difluoromethoxy reagent under controlled conditions.

    Formation of Carbonyl Chloride Group: The resulting intermediate is then reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), to form the carbonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Carboxylic Acids: Formed from hydrolysis of the carbonyl chloride group.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific application. In general, the compound can interact with biological molecules through its reactive carbonyl chloride group, forming covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-(Difluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:

    1-(Methoxy)naphthalene-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group. The presence of fluorine atoms in the difluoromethoxy group can influence the compound’s reactivity and biological activity.

    1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride: Contains a trifluoromethoxy group, which can further enhance the compound’s stability and reactivity compared to the difluoromethoxy derivative.

    1-(Chloromethoxy)naphthalene-5-carbonyl chloride: Contains a chloromethoxy group, which can alter the compound’s chemical properties and reactivity.

The unique presence of the difluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity profiles.

Properties

Molecular Formula

C12H7ClF2O2

Molecular Weight

256.63 g/mol

IUPAC Name

5-(difluoromethoxy)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O2/c13-11(16)9-5-1-4-8-7(9)3-2-6-10(8)17-12(14)15/h1-6,12H

InChI Key

WZWICVXGVNFWLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)C(=O)Cl

Origin of Product

United States

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